methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate is a compound that belongs to the class of pyrazole-containing amino acid derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and pyrazole groups in its structure makes it a versatile molecule for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate typically involves the reaction of an appropriate pyrazole derivative with an amino acid ester. One common method is the cyclocondensation of α-hydrazinoamino acids with 3-trimethylsilanylpropynones or enamino ketones . Another approach involves the nucleophilic ring-opening of serine-derived cyclic sulfamidates, followed by condensation with hydrazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to yield pyrazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate: This compound has a similar structure but with a methyl group at the 2-position, which can affect its reactivity and biological activity.
2-Methyl-3-(1H-pyrazol-3-yl)quinoline: This compound contains a quinoline ring instead of a propanoate group, which can lead to different chemical and biological properties.
Uniqueness
Methyl 2-amino-3-(1H-pyrazol-3-yl)propanoate is unique due to the presence of both an amino group and a pyrazole ring in its structure. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 2-amino-3-(1H-pyrazol-5-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)4-5-2-3-9-10-5/h2-3,6H,4,8H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPPIFJTGSZMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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